molecular formula C18H26N2O B5245533 4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole

4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B5245533
M. Wt: 286.4 g/mol
InChI Key: IBZMYZCFQFAMMT-UHFFFAOYSA-N
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Description

4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 3,5-dimethyl group and a 3-(2-tert-butylphenoxy)propyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2-tert-butylphenol: This can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.

    Formation of 3-(2-tert-butylphenoxy)propyl bromide: This intermediate is prepared by reacting 2-tert-butylphenol with 3-bromopropanol in the presence of a base such as potassium carbonate.

    Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved by the condensation of acetylacetone with hydrazine hydrate under reflux conditions.

    Coupling Reaction: The final step involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-(2-tert-butylphenoxy)propyl bromide in the presence of a base such as sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted pyrazole derivatives.

Scientific Research Applications

4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a dual-target ligand, acting as a histamine H3 receptor antagonist and monoamine oxidase B inhibitor.

    Biological Studies: It is used in the investigation of its effects on various biological pathways and its potential neuroprotective properties.

    Chemical Research: The compound serves as a model molecule for studying the reactivity and stability of pyrazole derivatives under different chemical conditions.

Mechanism of Action

The mechanism of action of 4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets:

    Histamine H3 Receptor Antagonism: The compound binds to the histamine H3 receptor, blocking its activity and thereby modulating the release of neurotransmitters such as histamine, dopamine, and serotonin.

    Monoamine Oxidase B Inhibition: The compound inhibits the activity of monoamine oxidase B, an enzyme responsible for the breakdown of dopamine.

Comparison with Similar Compounds

4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:

The unique combination of the pyrazole ring and the tert-butylphenoxy group in this compound imparts specific biological activities and chemical properties that distinguish it from other related compounds.

Properties

IUPAC Name

4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-13-15(14(2)20-19-13)9-8-12-21-17-11-7-6-10-16(17)18(3,4)5/h6-7,10-11H,8-9,12H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZMYZCFQFAMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCOC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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